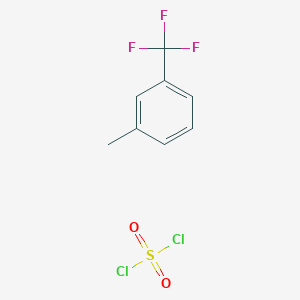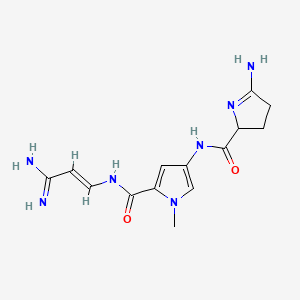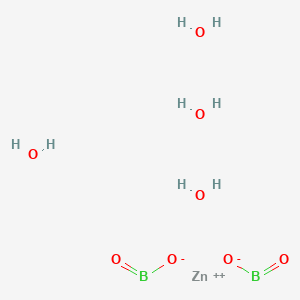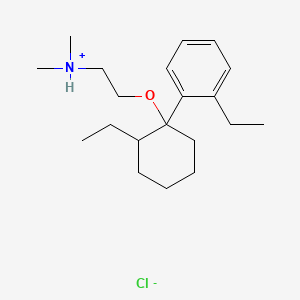
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of riboflavin (vitamin B2) and are known for their role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with riboflavin or a riboflavin derivative.
Chlorination: The riboflavin derivative is chlorinated to introduce the chlorine atom at the 7th position.
Alkylation: The chlorinated intermediate is then alkylated with 3-(diethylamino)-2-hydroxypropylamine to introduce the diethylamino and hydroxypropyl groups.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced forms, which may have different properties.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of isoalloxazines.
Biology: The compound is investigated for its potential role in enzyme inhibition and as a probe for studying flavoproteins.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate involves its interaction with various molecular targets. The compound can act as an inhibitor of flavoproteins, which are enzymes that play crucial roles in oxidation-reduction reactions. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- 7-Chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
Uniqueness
Compared to similar compounds, 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has unique structural features that may confer distinct biological activities. The presence of the diethylamino and hydroxypropyl groups can influence its solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101651-90-5 |
|---|---|
Formule moléculaire |
C17H22ClN5O7S |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
[3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4) |
Clé InChI |
XUEIYTBYODJVMT-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


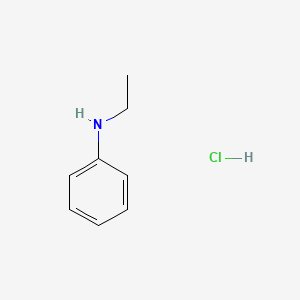
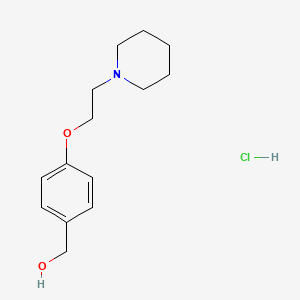
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
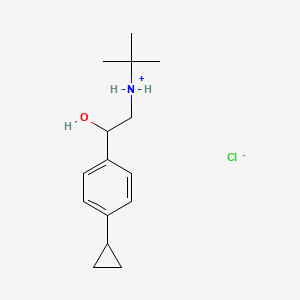
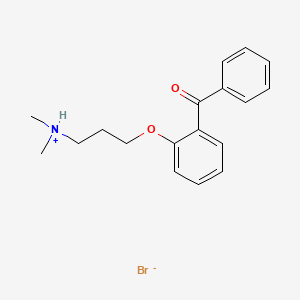
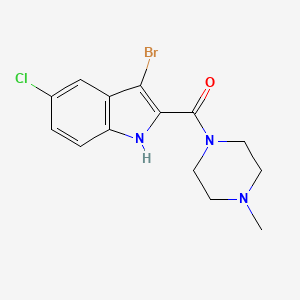
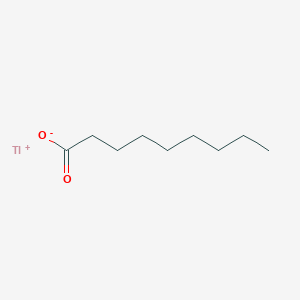
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
